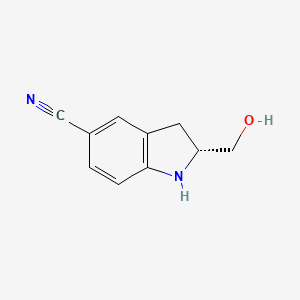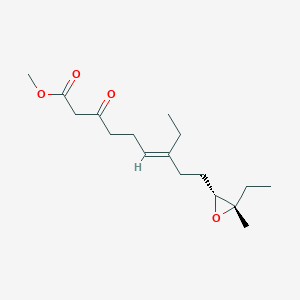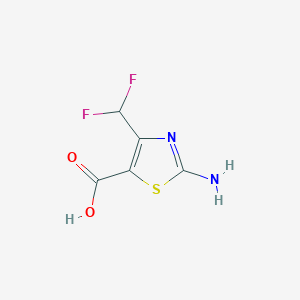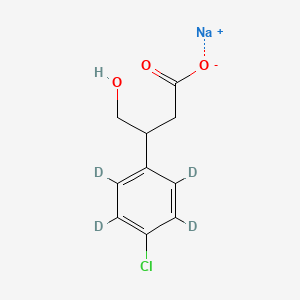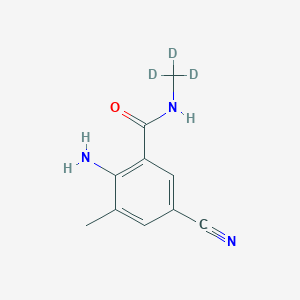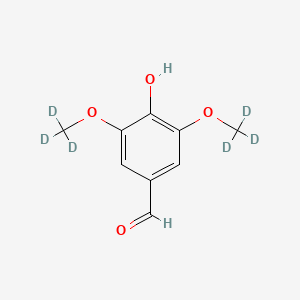
4-Hydroxy-3,5-dimethoxybenzaldehyde-D6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a derivative of benzaldehyde and is characterized by the presence of hydroxyl and methoxy groups on the benzene ring . This compound is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Hydroxy-3,5-dimethoxybenzaldehyde-D6 can be synthesized through several methods. One common synthetic route involves the methylation of 4-hydroxybenzaldehyde using dimethyl sulfate in the presence of a base such as sodium hydroxide . The reaction conditions typically include a temperature range of 50-60°C and a reaction time of 2-3 hours.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and distillation to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-3,5-dimethoxybenzaldehyde-D6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The methoxy and hydroxyl groups can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include syringic acid (from oxidation), syringyl alcohol (from reduction), and various substituted derivatives (from substitution reactions) .
Applications De Recherche Scientifique
4-Hydroxy-3,5-dimethoxybenzaldehyde-D6 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of lignin, a major component of plant cell walls.
Medicine: Research has explored its potential as an antioxidant and anti-inflammatory agent.
Industry: It is used in the production of fragrances, flavors, and dyes.
Mécanisme D'action
The mechanism by which 4-Hydroxy-3,5-dimethoxybenzaldehyde-D6 exerts its effects involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory properties are linked to the inhibition of pro-inflammatory enzymes and cytokines .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxybenzaldehyde
- 3,5-Dimethoxybenzaldehyde
- Syringic acid
- Syringyl alcohol
Uniqueness
4-Hydroxy-3,5-dimethoxybenzaldehyde-D6 is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C9H10O4 |
|---|---|
Poids moléculaire |
188.21 g/mol |
Nom IUPAC |
4-hydroxy-3,5-bis(trideuteriomethoxy)benzaldehyde |
InChI |
InChI=1S/C9H10O4/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-5,11H,1-2H3/i1D3,2D3 |
Clé InChI |
KCDXJAYRVLXPFO-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=CC(=CC(=C1O)OC([2H])([2H])[2H])C=O |
SMILES canonique |
COC1=CC(=CC(=C1O)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


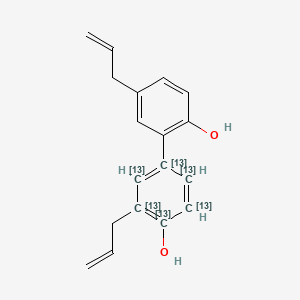
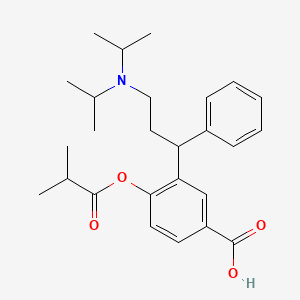
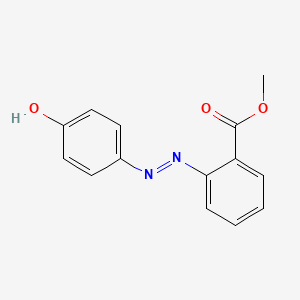
![4-(1,1-dimethylethyl)-N-[5-hydroxy-6-[2-(2-hydroxyethoxy)ethoxy][2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441371.png)
![8-[(3R)-3-aminopiperidin-1-yl]-3,7-dimethyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione](/img/structure/B13441374.png)

![[1R-[1alpha(S*),2beta(Z)]]-alpha-[[[3-Oxo-2-(2-pentenyl)cyclopentyl]acetyl]oxy]benzeneacetic Acid](/img/structure/B13441385.png)
![N-(2,4-difluorophenyl)-4-[(3-ethoxy-4-hydroxyphenyl)methyl]-5-oxo-1,3,4-thiadiazine-2-carboxamide](/img/structure/B13441390.png)

